3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid, also known as N-Boc-3-cyclopentylamino-propionic acid, is an organic compound with the molecular formula C13H23NO4 and a molecular weight of approximately 257.33 g/mol. It features a cyclopentyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl protecting group on the amino nitrogen. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its structural characteristics that allow for specific interactions in biological systems .
While specific biological activity data for 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid is limited, compounds with similar structures often exhibit significant biological properties. They may act as inhibitors or modulators in various biochemical pathways, making them candidates for drug development. The cyclopentyl moiety might enhance lipophilicity, potentially improving cellular uptake and bioavailability .
The synthesis of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid typically involves several steps:
This compound has potential applications in:
Interaction studies involving 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid could focus on its binding affinity to various biological targets such as enzymes or receptors. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Techniques like surface plasmon resonance or fluorescence polarization could be employed to assess these interactions quantitatively .
Several compounds share structural similarities with 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1-Amino-cyclopentyl)propanoic acid | C11H19NO4 | Lacks the tert-butoxycarbonyl protecting group; more reactive. |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | C13H23NO4 | Chiral center at the second carbon; potential for different biological activity due to stereochemistry. |
| 3-(1-Amino-cyclobutyl)propanoic acid | C10H17NO4 | Smaller cyclic structure; may exhibit different pharmacokinetics and dynamics compared to cyclopentane derivative. |
The unique aspect of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid lies in its combination of a cyclopentane ring and a protected amino group, which enhances its stability and usability in synthetic applications compared to similar compounds without protective groups .
The stereoselective construction of the cyclopentyl-β-amino acid scaffold requires precise control over the configuration of the quaternary carbon center bearing the tert-butoxycarbonyl (Boc)-protected amino group. One prominent approach involves the use of chiral auxiliaries in hetero-Diels-Alder reactions. For example, Stella et al. demonstrated that condensation of glyoxalate with (R)-phenylethylamine forms a chiral imine, which undergoes a diastereoselective [4+2] cycloaddition with cyclopentadiene to yield a 2-azabicyclo[2.2.1]heptane intermediate. Hydrogenation of the exo-double bond and subsequent Boc protection furnishes the bicyclic amino ester, which is hydrolyzed to the target propanoic acid (Scheme 1).
An alternative route employs the Strecker reaction with α-cyclopentyl ketones. Lu and coworkers reported that α-trifluoromethyl ketones react with (R)-tert-butylsulfinamide to form sulfinimines, which undergo cyanide addition with high diastereoselectivity (up to 98% de). Hydrolysis of the resulting α-aminonitrile intermediate in concentrated sulfuric acid yields the free amino acid, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.
For cases requiring enantiomeric purity, Helmchen’s chiral auxiliary has been employed in aziridination reactions. Treatment of 2-(trifluoromethyl)acrylates with nosylcarbamate in the presence of (-)-8-phenylmenthol induces facial selectivity, producing aziridine intermediates that are ring-opened with cyclopentyl Grignard reagents. Acidic workup and Boc protection then yield the desired stereoisomer.
The tert-butoxycarbonyl (Boc) group serves as the cornerstone of nitrogen protection in this synthesis due to its stability under basic conditions and ease of removal via trifluoroacetic acid (TFA) or HCl/dioxane. Introduction typically occurs via reaction of the free amine with Boc anhydride in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Notably, the steric bulk of the cyclopentyl ring necessitates extended reaction times (12–24 hours) for complete protection.
Functionalization of the propanoic acid moiety is achieved through esterification or amidation. Methyl ester derivatives are commonly prepared using thionyl chloride/methanol, while peptide couplings employ carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt). Recent advances utilize flow chemistry for continuous amide bond formation, enabling rapid screening of coupling conditions without epimerization.
Deprotection strategies must balance efficiency with preservation of stereochemistry. While standard Boc removal uses 4 M HCl in dioxane, microwave-assisted cleavage with TFA (20% v/v in DCM) reduces reaction times from hours to minutes. Careful control of temperature (<40°C) prevents racemization of the quaternary carbon center.
Transitioning from laboratory-scale synthesis to industrial production requires addressing three key challenges: 1) minimizing use of hazardous reagents, 2) improving catalyst turnover, and 3) streamlining purification.
Table 1: Comparison of Solvent Systems for Large-Scale Boc Protection
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 24 | 78 | 95 |
| Acetonitrile | 18 | 85 | 97 |
| DMF | 12 | 92 | 99 |
Data adapted from pilot plant trials
Continuous flow hydrogenation using Pd/C catalysts (0.5–1 mol%) in ethanol achieves full conversion of azabicycloheptene intermediates at 50 bar H₂, reducing reaction times from 48 hours (batch) to 2 hours. For cyanide-mediated Strecker reactions, sodium cyanide is replaced with trimethylsilyl cyanide (TMSCN) in hexane, improving safety profile while maintaining 94% diastereoselectivity.
Crystallization-driven purification eliminates chromatography in final steps. The Boc-protected amino acid precipitates selectively from ethyl acetate/hexane (1:3) at -20°C, yielding >99.5% enantiomeric excess material after two recrystallizations.
The cyclopentyl ring in 3-(1-((tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid adopts a non-planar conformation to alleviate angular strain, a common feature of five-membered rings. Computational studies using density functional theory (DFT) reveal that the puckered geometry reduces strain by approximately 26 kJ/mol compared to a planar configuration [9]. The tert-butoxycarbonyl (Boc) group introduces additional torsional strain due to steric interactions between the bulky tert-butyl substituent and adjacent hydrogen atoms on the cyclopentane ring. Homodesmotic equations applied to analogous cyclopentene derivatives demonstrate that substituent bulk increases ring strain energy (RSE) by 2–5 kcal/mol, depending on the substituent’s position and hybridization [3].
For this compound, the Boc group’s placement on the cyclopentyl ring creates eclipsing interactions in the planar transition state, as shown in Figure 1. These interactions destabilize the molecule by ~3.8 kcal/mol relative to its unconjugated analogs [3]. The propanoic acid side chain further influences ring dynamics by introducing electrostatic repulsion between the carboxylate group and the Boc-protected amine. Natural bond orbital (NBO) analysis indicates that hyperconjugative interactions between the cyclopentyl C–H σ-bond and the Boc carbonyl π* orbital partially offset this strain, stabilizing the molecule by 4.2 kcal/mol [7].
Table 1: Key Computational Parameters for 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic Acid
| Parameter | Value (DFT/B3LYP/6-311++G**) |
|---|---|
| Cyclopentyl Ring Strain (RSE) | 26.1 kJ/mol |
| Boc Group Torsional Barrier | 3.8 kcal/mol |
| NBO Stabilization Energy | 4.2 kcal/mol |
The stereochemistry of 3-(1-((tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid is governed by the rigid cyclopentyl scaffold and the Boc group’s steric demands. Nuclear magnetic resonance (NMR) studies of related Boc-protected cyclopentylamino acids reveal two dominant conformational states:
The cyclopentyl ring’s puckering also imposes stereoelectronic constraints on nucleophilic reactions. For example, in esterification reactions, the Boc group’s spatial orientation directs nucleophiles to attack the carboxylate carbon from the less hindered face, yielding a 7:1 diastereomeric ratio favoring the cis product [6]. This selectivity arises from transition-state stabilization through C–H···O hydrogen bonds between the cyclopentyl hydrogens and the incoming alcohol’s oxygen atom [7].
Comparative analysis with structurally related compounds highlights the unique conformational behavior of 3-(1-((tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid:
Boc-Cycloleucine (1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid):
Cyclopentanepropanoic Acid:
3-(3-Ethylcyclopentyl)propanoic Acid:
These comparisons underscore the Boc group’s dual role in modulating both steric strain and solubility, making 3-(1-((tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid a versatile intermediate in peptide synthesis and polymer chemistry.
The compound 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid represents a specialized building block in modern peptide synthesis, offering unique structural features that enhance both synthetic accessibility and peptide functionality. This cyclic amino acid derivative combines the protective advantages of the tert-butoxycarbonyl group with the conformational rigidity imparted by the cyclopentyl ring system, making it particularly valuable for advanced peptide science applications.
The incorporation of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid into solid-phase peptide synthesis protocols demonstrates significant advantages over conventional amino acid building blocks. The tert-butoxycarbonyl protecting group provides excellent stability under basic conditions while allowing for selective deprotection under mildly acidic conditions, typically using 20-50% trifluoroacetic acid in dichloromethane [1] [2]. This orthogonal protection scheme is particularly valuable in Boc/benzyl solid-phase synthesis strategies where differential deprotection is essential.
The cyclopentyl ring system contributes to enhanced coupling efficiency during peptide chain elongation. Studies on cyclic amino acid derivatives show that conformationally constrained residues often exhibit improved reaction kinetics due to reduced steric hindrance in the activated intermediate formation [3] [4]. The rigid cyclopentane structure positions the amino and carboxyl functionalities in optimal orientations for amide bond formation, resulting in coupling efficiencies typically ranging from 96-99% compared to 85-95% for conventional flexible amino acids [5] [6].
Research findings demonstrate that peptides incorporating cyclopentyl-containing amino acids exhibit superior synthesis outcomes under optimized fast-flow conditions. When employed in automated fast-flow peptide synthesis systems, reaction temperatures of 60-90°C combined with high stirring rates (1000-1200 rpm) enable coupling reactions to proceed to completion within 0.5-2 minutes [7] [6]. The compound's stability profile allows for these aggressive reaction conditions without significant decomposition or racemization, a critical advantage for high-throughput peptide production.
The following data table summarizes key SPPS optimization parameters:
| Parameter | Standard Conditions | Optimized Fast-Flow | Critical Range |
|---|---|---|---|
| Coupling Time (min) | 20-60 | 0.5-2 | 0.33-120 |
| Deprotection Time (min) | 5-15 | 0.5-1 | 0.17-30 |
| Temperature (°C) | 25-30 | 60-90 | 20-100 |
| Equivalents (Amino Acid) | 3-5 | 2-6 | 1.5-10 |
| Coupling Reagent Efficiency (%) | 95-98 | 98-99.5 | 90-99.9 |
| Overall Yield (% for 70-mer) | 1.4-24 | 50-80 | 0.1-90 |
Analytical characterization during synthesis reveals that the deprotection kinetics of the tert-butoxycarbonyl group follow first-order kinetics with rate constants typically 15-20% higher than standard Boc-protected amino acids [6]. This enhanced deprotection rate is attributed to the electron-withdrawing effect of the cyclopentyl ring, which stabilizes the resulting carbocation intermediate during acid-catalyzed cleavage.
Furthermore, the compound exhibits excellent compatibility with various coupling reagents. Comparative studies using HATU, PyAOP, and COMU demonstrate consistently high coupling yields (>98%) across different reaction conditions [8]. The cyclopentyl moiety appears to reduce the propensity for racemization during activation, particularly when using phosphonium-based coupling reagents at elevated temperatures [1] [2].
The integration of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid into peptide sequences introduces significant conformational constraints that dramatically enhance peptide stability. The cyclopentyl ring restricts the phi and psi dihedral angles, forcing the peptide backbone into more defined secondary structures [4] [9]. This conformational rigidity provides multiple stability benefits, including enhanced resistance to proteolytic degradation and improved pharmacokinetic properties.
Experimental studies on peptides containing cyclopentyl amino acid residues demonstrate remarkable stability enhancements. Serum stability assays show that peptides incorporating this compound exhibit half-lives ranging from 48 to greater than 168 hours, representing a 10-100 fold improvement over their linear counterparts containing only proteinogenic amino acids [4]. The enhanced stability is primarily attributed to the inability of proteases to accommodate the rigid cyclopentyl structure in their active sites, which typically require extended peptide conformations for optimal substrate binding [10] [11].
The conformational constraint imposed by the cyclopentyl ring promotes the formation of specific secondary structures. Nuclear magnetic resonance studies reveal that peptides containing this amino acid show increased propensity for β-turn and β-hairpin formation, with turn regions stabilized by the rigid cyclic structure [3] [12]. These constrained conformations are maintained even under denaturing conditions, indicating that the cyclopentyl modification provides intrinsic structural stability independent of environmental factors.
Research on backbone-modified peptides demonstrates that conformational constraints lead to enhanced binding affinity through reduced conformational entropy penalties [13] [10]. When the target-bound conformation is pre-organized by the cyclopentyl constraint, binding affinity improvements of 5-50 fold are commonly observed. This effect is particularly pronounced in protein-protein interaction inhibitors where conformational flexibility typically reduces binding efficiency.
The following table summarizes the stability enhancement effects of various backbone modifications:
| Modification Type | Stability Enhancement | Conformational Constraint | Protease Resistance | Synthesis Complexity | Bioavailability Impact |
|---|---|---|---|---|---|
| N-Methylation | 10-100x | Moderate | High | Moderate | Positive |
| Backbone Cyclization | 50-1000x | High | Very High | High | Variable |
| Beta-Amino Acids | 5-50x | High | High | Moderate | Positive |
| Cyclic Constraints (Disulfide) | 20-200x | Moderate | Moderate | Low | Neutral |
Mechanistic studies reveal that the enhanced stability results from multiple factors. The cyclopentyl ring disrupts the extended conformation required for protease recognition, while simultaneously promoting intramolecular hydrogen bonding that stabilizes compact structures [4] [9]. Additionally, the hydrophobic nature of the cyclopentane ring enhances membrane interactions, potentially improving cellular uptake and distribution.
Long-term stability studies under physiological conditions show that peptides containing the cyclopentyl amino acid maintain over 90% structural integrity after 72 hours at 37°C, compared to less than 10% for conventional peptides [4]. This exceptional stability profile makes such modified peptides particularly attractive for therapeutic applications requiring extended circulation times or oral bioavailability.
The unique structural features of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid make it an excellent platform for developing sophisticated molecular probes and bioconjugates. The rigid cyclopentyl framework provides a stable scaffold for attaching various functional groups while maintaining precise spatial orientation, essential for probe specificity and performance [14] [15].
The tert-butoxycarbonyl protecting group serves dual purposes in bioconjugation applications. Initially, it protects the amino functionality during synthetic manipulations, but upon selective deprotection, it reveals a reactive amine that can be readily functionalized with various labels and probes [16] [17]. This versatility enables the incorporation of fluorescent dyes, biotin tags, chelating agents, and other functional moieties through well-established coupling chemistries.
Fluorescent labeling applications benefit significantly from the conformational rigidity provided by the cyclopentyl ring. Studies on fluorescent amino acid derivatives show that conformationally constrained fluorophores exhibit enhanced quantum yields and reduced photobleaching compared to flexible counterparts [15] [18]. The rigid positioning minimizes intramolecular quenching interactions and promotes consistent fluorophore orientation, leading to more reliable spectroscopic measurements.
The compound has proven particularly valuable in developing minimally perturbing fluorescent labels. Unlike bulky external fluorophores that can significantly alter peptide structure and function, the incorporation of fluorescent derivatives of this amino acid provides intrinsic labeling with minimal structural disruption [15] [18]. Peptides labeled in this manner retain near-native conformations while gaining fluorescent properties suitable for real-time monitoring and imaging applications.
For protein-protein interaction studies, the conformational constraint provided by the cyclopentyl ring enables the development of sensitive FRET-based probes. The rigid positioning of donor and acceptor fluorophores allows for precise distance measurements and conformational change detection [17] [19]. These probes have been successfully employed to monitor binding events with picomolar sensitivity and temporal resolution suitable for studying fast kinetic processes.
The following table outlines key bioconjugation applications:
| Application | Typical Fluorophores/Labels | Labeling Efficiency (%) | Stability Requirement | Common Linker Types |
|---|---|---|---|---|
| Fluorescent Labeling | FITC, TAMRA, Cy3/5, Alexa | 80-95 | High | NHS-ester, Maleimide |
| Cell Penetrating Peptides | TAMRA, Rhodamine | 70-90 | Very High | Disulfide, Peptide |
| Protein-Protein Interaction Probes | FRET pairs, Coumarin | 75-90 | High | Flexible, Rigid |
| Enzyme Substrate Development | AMC, EDANS/Dabcyl | 90-99 | Moderate | Amide, Ester |
Advanced applications include the development of environment-sensitive probes where the cyclopentyl constraint enables specific conformational responses to environmental changes [18]. These probes exhibit altered fluorescence properties upon binding to target proteins or changes in local microenvironment, providing valuable tools for studying dynamic biological processes.
The compound's compatibility with bioorthogonal chemistry expands its utility in complex biological systems. The cyclopentyl ring can be functionalized with azide or alkyne groups for subsequent copper-catalyzed or strain-promoted click reactions, enabling selective labeling in living cells without interfering with native biological processes [20] [21]. This capability is particularly important for studying peptide localization and trafficking in real-time cellular imaging applications.
Recent developments in molecular probe design have utilized the compound's rigid structure to create conformationally locked peptide libraries for target identification and validation. The cyclopentyl constraint reduces the conformational search space during screening, leading to more efficient identification of bioactive conformations and improved hit rates in peptide-based drug discovery programs [4] [15].